molecular formula C18H21BN2O2 B1602996 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane CAS No. 501014-45-5

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane

Cat. No. B1602996
M. Wt: 308.2 g/mol
InChI Key: CNGIVLLERALTLT-UHFFFAOYSA-N
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Description

Carbazole-based compounds are known for their electron-donating properties . They are often used as charge transporting materials due to their high charge carrier mobility and photochemical stability .


Molecular Structure Analysis

The molecular structure of carbazole-based compounds is typically analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) .


Physical And Chemical Properties Analysis

Carbazole-based compounds like 2-(9H-Carbazol-9-yl)ethyl acrylate have a molecular weight of 265.31 g/mol and exhibit properties such as high charge carrier mobility and photochemical stability .

Scientific Research Applications

Synthesis and Characterization

Several studies have been focused on the synthesis and characterization of carbazole derivatives and their applications. For instance, new phthalimide conjugates with 6- mercaptopurine or 2-aminothiazole, using dithiocarbamate as a spacer, have been synthesized for potential use as anticancer agents (Nadhum & Mohammed, 2020). Similarly, novel donor-acceptor type monomers derived from carbazole have been developed, exhibiting good electrochemical activity and potential applications in organic electronics due to their unique electrochromic properties (Hu et al., 2013).

Electrochemical Applications

The electrochemical synthesis of new conjugated polymers based on carbazole and furan units has been explored, revealing that these polymers exhibit quasi-reversible redox behavior and reversible electrochromic behavior, which could be beneficial for various applications including smart windows and display technologies (Oguztürk, Tirkeş, & Önal, 2015).

Optical Properties and Fluorescence

Research on carbazole-containing push-pull chromophores has shown that they exhibit solvatochromic properties and fluorescence quenching by silver nanoparticles, providing insights into their applications in optical devices and sensors (Asiri, Osman, Al-Thaqafy, & Khan, 2017). Another study focused on the synthesis of carbazole borate fluorescent probes for near-infrared applications, highlighting their potential in bioimaging and analytical chemistry (You-min, 2014).

Material Science

In material science, carbazole derivatives have been used to develop hole transporting materials for solid-state dye-sensitized solar cells, indicating the influence of purification methods on photovoltaic performances and suggesting their role in improving the efficiency of solar energy conversion devices (Degbia et al., 2016).

Safety And Hazards

Carbazole-based compounds may pose certain hazards. For instance, they may cause skin and eye irritation, respiratory irritation, and may be toxic to aquatic life with long-lasting effects .

Future Directions

Carbazole-based compounds have potential applications in the fabrication of various devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices . Their future research directions might involve improving their performance in these applications.

properties

IUPAC Name

2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGIVLLERALTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCN2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626611
Record name 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane

CAS RN

501014-45-5
Record name 9-[2-(Tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)ethyl]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501014-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane

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